

m-PEG5-azide: An In-depth Technical Guide

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Compound of Interest

Compound Name: *m*-PEG5-azide

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Abstract

m-PEG5-azide (methoxy-pentaethylene glycol-azide) is a discrete polyethylene glycol (dPEG®) linker widely utilized in biomedical research and drug development. Its heterobifunctional nature, featuring a terminal methoxy group and a reactive azide moiety, makes it an invaluable tool for a variety of bioconjugation applications. The hydrophilic pentaethylene glycol spacer enhances the solubility and pharmacokinetic properties of conjugated molecules, while the azide group provides a versatile handle for "click chemistry" reactions, enabling the precise and efficient coupling of molecules in complex biological environments. This guide provides a comprehensive overview of **m-PEG5-azide**, including its chemical properties, synthesis, and key applications, with a focus on experimental protocols and the visualization of relevant biological pathways.

Core Properties of m-PEG5-azide

m-PEG5-azide is a well-defined, monodisperse compound, which ensures batch-to-batch reproducibility in conjugation experiments. Its core properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C ₁₁ H ₂₃ N ₃ O ₅	[1]
Molecular Weight	277.32 g/mol	[1]
CAS Number	1202681-04-6	[1]
Appearance	Colorless to pale yellow oil	
Purity	Typically >95%	[1]
Solubility	Water, DMSO, DMF, DCM	[2]
Storage Conditions	-20°C, protected from moisture	

Synthesis of m-PEG5-azide

The synthesis of **m-PEG5-azide** is typically achieved through a two-step process starting from commercially available methoxy-pentaethylene glycol (m-PEG5-OH). The hydroxyl group is first activated, commonly by conversion to a mesylate, followed by nucleophilic substitution with an azide salt.

Experimental Protocol: Synthesis of m-PEG5-azide

Step 1: Mesylation of m-PEG5-OH

- Dissolve m-PEG5-OH (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
- Cool the reaction mixture to 0°C in an ice bath.
- Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield m-PEG5-mesylate.

Step 2: Azidation of m-PEG5-mesylate

- Dissolve the crude m-PEG5-mesylate (1.0 eq) in anhydrous dimethylformamide (DMF).
- Add sodium azide (1.5 eq) to the solution.
- Heat the reaction mixture to 80-90°C and stir for 12-24 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture to room temperature and dilute with water.
- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **m-PEG5-azide**.

Applications and Experimental Protocols

The primary utility of **m-PEG5-azide** lies in its ability to participate in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are high-yielding, specific, and can be performed in aqueous, biological media.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction that forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) species.

- Dissolve the alkyne-containing molecule (1.0 eq) and **m-PEG5-azide** (1.1 eq) in a suitable solvent (e.g., a mixture of t-BuOH and water, or DMF).

- Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 eq), and a reducing agent, like sodium ascorbate (0.2 eq), to the reaction mixture.
- Stir the reaction at room temperature for 4-12 hours.
- Monitor the reaction progress by LC-MS or TLC.
- Upon completion, the product can be purified by an appropriate method, such as column chromatography or HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g., DBCO, BCN) to react with the azide. The absence of a cytotoxic copper catalyst makes this method particularly suitable for live-cell applications.

- Dissolve the strained cyclooctyne-containing molecule (1.0 eq) and **m-PEG5-azide** (1.1 eq) in a biocompatible solvent (e.g., PBS, DMSO).
- Stir the reaction mixture at room temperature. The reaction time can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne.
- Monitor the reaction progress by LC-MS or other suitable analytical techniques.
- The resulting conjugate can often be used directly in biological experiments or purified by size-exclusion chromatography or HPLC.

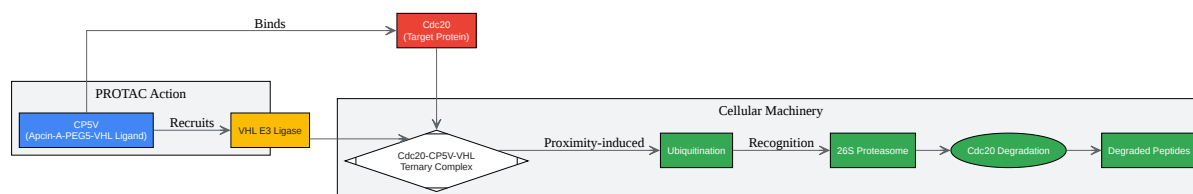
Application Showcase: PROTAC Development

A prominent application of **m-PEG5-azide** is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC, for which **m-PEG5-azide** is an excellent building block, is crucial for optimizing the formation of a stable ternary complex between the target protein and the E3 ligase.

Case Study: CP5V, a PROTAC Degradator of Cdc20

A notable example is the PROTAC CP5V, which was designed to induce the degradation of the cell-division cycle protein 20 (Cdc20), a key regulator of mitosis that is often overexpressed in cancer. CP5V utilizes a PEG5 linker to connect a Cdc20-binding ligand (Apcin-A) to a von Hippel-Lindau (VHL) E3 ligase ligand.

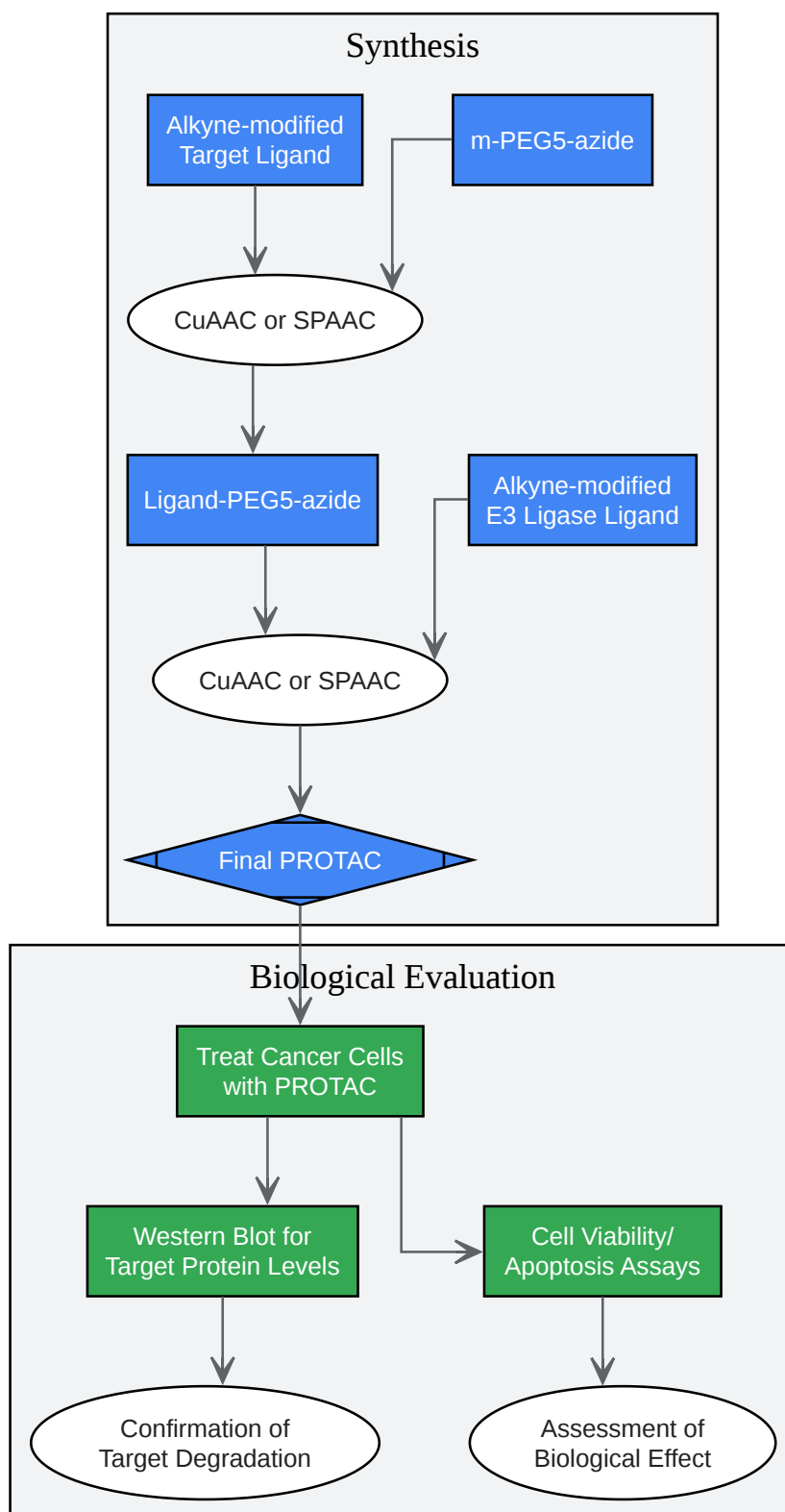
The mechanism of action of CP5V is illustrated in the following diagram.



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Caption: Mechanism of CP5V-mediated Cdc20 degradation.

The general workflow for developing a PROTAC using **m-PEG5-azide** is depicted below.



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Caption: General workflow for PROTAC synthesis and evaluation.

Conclusion

m-PEG5-azide is a versatile and powerful tool for researchers in the fields of chemistry, biology, and medicine. Its well-defined structure, coupled with the efficiency and specificity of click chemistry, allows for the creation of sophisticated bioconjugates and novel therapeutic modalities like PROTACs. The protocols and conceptual frameworks provided in this guide serve as a starting point for the innovative application of **m-PEG5-azide** in addressing complex scientific challenges.

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